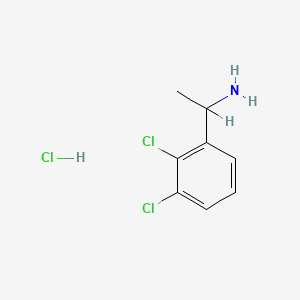

1-(2,3-Dichlorophenyl)ethanamine hydrochloride

Vue d'ensemble

Description

1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a chemical compound known for its role as a phenylethanolamine N-methyltransferase inhibitor. This compound is primarily used in scientific research, particularly in studies related to hypertension, due to its ability to effectively reduce blood pressure in spontaneously hypertensive rats .

Méthodes De Préparation

The synthesis of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. After the reaction, the mixture is treated with an after-treatment solvent to obtain a crude product, which is then refined to achieve the desired purity . This method is suitable for industrial production due to its high yield and low cost.

Analyse Des Réactions Chimiques

1-(2,3-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly with halogens, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Hypertension Research

The compound has been extensively studied for its antihypertensive effects. Research demonstrates that administration of 50 mg/kg in spontaneously hypertensive rats (SHR) results in a notable reduction in blood pressure. This application is crucial for understanding the mechanisms underlying hypertension and developing potential therapeutic strategies.

| Study | Dosage | Administration Route | Duration | Effect on Blood Pressure |

|---|---|---|---|---|

| Saavedra et al. | 50 mg/kg | Intraperitoneal | 3 days | Significant reduction in SHR; no effect in Wistar Kyoto rats |

Biological Studies

Beyond hypertension, this compound is utilized to explore the role of PNMT in various biological processes. Its inhibitory action allows researchers to investigate adrenergic signaling pathways and their implications in cardiovascular health.

Pharmacological Research

1-(2,3-Dichlorophenyl)ethanamine hydrochloride serves as a valuable tool in pharmacological studies aimed at understanding catecholamine dynamics and their impact on cardiovascular function. It assists researchers in identifying potential drug candidates for hypertension treatment.

Antihypertensive Effects

In a controlled study involving SHR:

- Reduction in Mean Arterial Pressure : Approximately 20-30% .

- Behavioral Observations : No observable side effects related to motor function or behavior were noted.

- Selectivity : The compound demonstrated selective action on hypertensive models as opposed to normotensive Wistar Kyoto rats.

Mécanisme D'action

The primary mechanism of action of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride involves the inhibition of phenylethanolamine N-methyltransferase. This enzyme is responsible for the methylation of phenylethanolamine to form epinephrine. By inhibiting this enzyme, the compound reduces the production of epinephrine, leading to a decrease in blood pressure. The molecular targets and pathways involved include the adrenergic system and the regulation of catecholamine synthesis .

Comparaison Avec Des Composés Similaires

1-(2,3-Dichlorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

1-(2,4-Dichlorophenyl)ethanamine: This compound has a similar structure but differs in the position of the chlorine atoms, which can affect its chemical properties and biological activity.

1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is used as an intermediate in the synthesis of antipsychotic drugs and has different pharmacological applications.

The uniqueness of this compound lies in its specific inhibitory action on phenylethanolamine N-methyltransferase, making it a valuable tool in hypertension research and other scientific studies.

Activité Biologique

Overview

1-(2,3-Dichlorophenyl)ethanamine hydrochloride, also known as LY 78335, is a chemical compound primarily recognized for its role as a phenylethanolamine N-methyltransferase (PNMT) inhibitor. This compound has garnered attention in scientific research, particularly in studies related to hypertension, due to its efficacy in reducing blood pressure in animal models.

Target Enzyme

The primary target of this compound is the PNMT enzyme , which plays a crucial role in the biosynthesis of catecholamines. By inhibiting this enzyme, the compound affects the adrenergic pathway, leading to significant physiological effects.

Mode of Action

The inhibition of PNMT results in decreased levels of epinephrine and norepinephrine, which are critical for regulating blood pressure and cardiovascular function. This mechanism is particularly relevant in spontaneously hypertensive rats (SHR), where the compound has demonstrated a marked reduction in blood pressure.

In Vivo Studies

In studies involving adult spontaneously hypertensive rats, administration of this compound at a dosage of 50 mg/kg via intraperitoneal injection for three consecutive days resulted in significant reductions in systolic blood pressure. Notably, this effect was not observed in normotensive Wistar Kyoto rats, indicating a selective action on hypertensive models.

| Study | Dosage | Administration Route | Duration | Effect on Blood Pressure |

|---|---|---|---|---|

| Saavedra et al. (Year) | 50 mg/kg | Intraperitoneal | 3 days | Significant reduction in SHR; no effect in Wistar Kyoto rats |

Pharmacological Applications

This compound is utilized extensively in pharmacological research to explore the mechanisms underlying hypertension and to develop potential therapeutic agents. Its role as a PNMT inhibitor makes it a valuable tool for understanding catecholamine dynamics and their impact on cardiovascular health.

Cellular Effects

The compound's interaction with PNMT not only influences blood pressure but may also impact various cellular processes related to adrenergic signaling. The inhibition of PNMT can alter gene expression profiles associated with stress responses and cardiovascular regulation.

Case Study: Antihypertensive Effects

In a controlled study involving spontaneously hypertensive rats, administration of this compound led to:

- A reduction in mean arterial pressure by approximately 20-30% .

- No observable side effects related to motor function or behavior.

- A clear distinction between the responses observed in hypertensive versus normotensive animals.

Propriétés

IUPAC Name |

1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTXPVLCCDQRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474684 | |

| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-66-5 | |

| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of LY 78335 and how does it affect hormone release?

A1: LY 78335 acts by selectively inhibiting PNMT, thereby reducing the synthesis of epinephrine in the central nervous system [, , , ]. This inhibition has been shown to have significant effects on the release of several hormones. For instance, LY 78335 administration blocks the preovulatory luteinizing hormone (LH) surge in rats, suggesting a crucial role of central epinephrine in this process [, ]. Similarly, it suppresses both basal and stimulated thyrotropin (TSH) release, highlighting the involvement of the central epinephrine system in TSH regulation [].

Q2: Can LY 78335 be used to study the role of epinephrine in opioid-mediated hormone release?

A3: Yes, research indicates that LY 78335 can be a valuable tool for dissecting the role of central epinephrine in opioid-mediated hormone release []. Studies show that pretreatment with LY 78335 effectively blocks the naloxone-induced LH release in estrogen-primed ovariectomized rats []. This suggests that the central epinephrine system plays a crucial role in mediating the effects of endogenous opioid peptides on LH release.

Q3: What are the implications of using LY 78335 in conjunction with other pharmacological agents?

A4: The research highlights the importance of considering the potential interactions of LY 78335 with other pharmacological agents. For example, the study investigating TSH regulation found that the effects of LY 78335 on TSH levels were more pronounced than those observed with the α2-adrenergic antagonist, rauwolscine []. This emphasizes the need for careful interpretation of results when using LY 78335 in combination with other drugs that affect adrenergic neurotransmission.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.